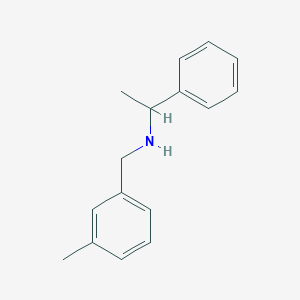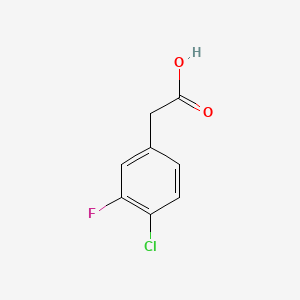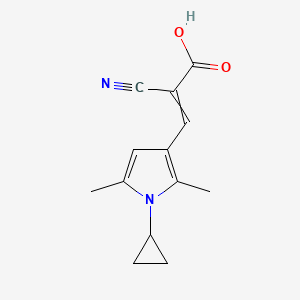![molecular formula C15H14O3 B1350865 2-[(3-Methoxybenzyl)oxy]benzaldehyde CAS No. 350693-45-7](/img/structure/B1350865.png)
2-[(3-Methoxybenzyl)oxy]benzaldehyde
説明
2-[(3-Methoxybenzyl)oxy]benzaldehyde, also known as 2-methoxybenzaldehyde, is a widely used organic compound in various research and laboratory experiments. It is an aromatic aldehyde with a characteristic sweet-smelling odor. It is used as a reagent in chemical synthesis and as a starting material for the production of a variety of pharmaceuticals, dyes, and fragrances. It is also an important intermediate in the synthesis of many drugs and other compounds.
科学的研究の応用
Oxidation Reactions
2-[(3-Methoxybenzyl)oxy]benzaldehyde has been studied in the context of oxidation reactions. Lai, Lepage, and Lee (2002) explored the oxidation of methoxy substituted benzyl phenyl sulfides, distinguishing between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This study involved the formation of methoxy substituted benzaldehydes as intermediate products in certain oxidation reactions (Lai, Lepage, & Lee, 2002).
Anticancer Activity
Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives, including 2-[(3-methoxybenzyl)oxy]benzaldehyde, and tested them against the HL-60 cell line for anticancer activity. They found that these compounds exhibited significant activity at microM concentrations and induced cell apoptosis (Lin et al., 2005).
特性
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZKSLEFCXSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397325 | |
| Record name | 2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxybenzyl)oxy]benzaldehyde | |
CAS RN |
350693-45-7 | |
| Record name | 2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-[(3-Methoxybenzyl)oxy]benzaldehyde exert its anti-cancer effects?
A: Research suggests that 2-[(3-Methoxybenzyl)oxy]benzaldehyde exhibits anti-cancer activity through multiple mechanisms. [, ] In leukemia cells, it has been shown to:
- Inhibit cell proliferation: The compound suppresses the rapid growth and division of leukemia cells. [, ]
- Induce cell cycle arrest: 2-[(3-Methoxybenzyl)oxy]benzaldehyde promotes G2/M phase arrest, a critical checkpoint in the cell cycle, preventing further cell division. [, ]
- Trigger apoptosis: The compound activates both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, ultimately leading to programmed cell death. This is evidenced by increased caspase activity, DNA fragmentation, and changes in Bcl-2 family protein expression. []
Q2: What is known about the structure-activity relationship (SAR) of 2-[(3-Methoxybenzyl)oxy]benzaldehyde and its derivatives?
A: While the provided research focuses specifically on 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a study exploring benzyloxybenzaldehyde derivatives identified structural features important for activity against HL-60 leukemia cells. [] The presence of a benzyloxy group at the ortho position of benzaldehyde appears crucial. Additionally, substitutions on the benzyloxy ring, such as a methoxy group at the meta position, contribute to increased potency. [] These findings suggest that further SAR studies could optimize the compound's structure for enhanced activity and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350784.png)


![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)
![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)

![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)
![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)

![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)

